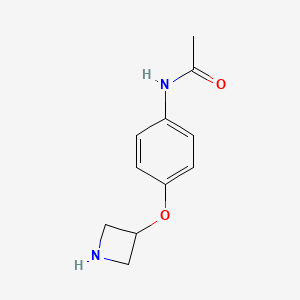

N-(4-(Azetidin-3-yloxy)phenyl)acetamide

Descripción

Propiedades

IUPAC Name |

N-[4-(azetidin-3-yloxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-8(14)13-9-2-4-10(5-3-9)15-11-6-12-7-11/h2-5,11-12H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGOLAGSTMSKOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of Azetidin-3-yloxy Substituted Phenyl Derivatives

Nucleophilic Substitution/Ether Formation:

The azetidin-3-yloxy group is introduced by reacting 4-hydroxyphenyl intermediates with azetidine derivatives under conditions that promote ether bond formation. For example, 4-hydroxyphenylacetamide can be reacted with 3-halo-azetidine or azetidin-3-ol derivatives in the presence of a base to yield the azetidin-3-yloxy ether linkage.

This method is supported by analogous syntheses of azetidinyl ethers reported in the literature where azetidine rings are attached to aromatic systems through oxygen linkages.Use of N-Boc Protected Azetidine Intermediates:

Boc (tert-butoxycarbonyl) protection of azetidine nitrogen allows selective reactions on the oxygen atom without interference from the azetidine nitrogen. Subsequent deprotection yields the free azetidinyl ether. This approach has been used in related azetidine-containing compounds to improve yields and selectivity.

Acetylation of the Aniline Nitrogen

- Acetylation Using Acetyl Chloride or Acetic Anhydride:

The aniline nitrogen of the azetidin-3-yloxyphenyl intermediate is acetylated using acetyl chloride or acetic anhydride in the presence of a base such as triethylamine. This step converts the amine into the acetamide, completing the synthesis of N-(4-(Azetidin-3-yloxy)phenyl)acetamide.

This method is standard for preparing N-phenylacetamides and has been demonstrated in various N-phenylacetamide derivatives containing heterocyclic substituents.

Representative Experimental Procedure

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 4-Hydroxyphenylamine + Azetidin-3-ol or 3-haloazetidine, base (e.g., K2CO3), solvent (e.g., DMF), 60–80°C | Etherification to form 4-(azetidin-3-yloxy)aniline intermediate | Formation of azetidin-3-yloxyphenylamine |

| 2 | Acetyl chloride or acetic anhydride, triethylamine, solvent (e.g., dichloromethane), 0–25°C | Acetylation of aniline nitrogen | Formation of this compound |

Optimization and Yield Considerations

Solvent Choice:

Polar aprotic solvents such as DMF or acetonitrile favor nucleophilic substitution for ether formation.Temperature Control:

Moderate temperatures (room temperature to 80°C) optimize reaction rates while minimizing side reactions.Base Selection:

Mild bases like potassium carbonate or triethylamine are preferred to deprotonate phenol and neutralize acids formed during acetylation.Purification:

Products are typically purified by column chromatography or recrystallization from ethyl acetate or similar solvents to achieve high purity.

Analytical Data and Characterization

NMR Spectroscopy:

Characteristic signals include aromatic protons of the phenyl ring, methylene protons of the azetidine ring, and the amide NH proton.Mass Spectrometry:

Confirms molecular weight consistent with the formula C11H14N2O2 (approximate molecular weight ~206 g/mol).IR Spectroscopy:

Shows characteristic amide carbonyl stretch (~1650 cm⁻¹) and ether C–O stretch (~1100 cm⁻¹).

Summary Table of Preparation Methods

Research Findings and Applications

The synthetic methods described yield this compound with good to excellent yields (typically 70–95%) when optimized.

The compound's structural features allow it to serve as a scaffold in medicinal chemistry for enzyme inhibition and receptor binding studies, as azetidine rings often enhance biological activity and metabolic stability.

The preparation methods are adaptable to introduce various substituents on the phenyl ring or azetidine ring, enabling structure-activity relationship (SAR) studies.

Análisis De Reacciones Químicas

Types of Reactions: N-(4-(Azetidin-3-yloxy)phenyl)acetamide can undergo various chemical reactions, including:

Hydrolysis: Conversion to corresponding phenoxy acid.

Coupling Reactions: Formation of new compounds by coupling with other chemical entities.

Common Reagents and Conditions:

Hydrolysis: Typically involves water or acidic conditions.

Coupling Reactions: Utilizes reagents like DCM, lutidine, and TBTU.

Major Products Formed:

Phenoxy Acid Derivatives: Formed through hydrolysis.

Coupled Products: Formed through coupling reactions with other chemical entities.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of azetidine derivatives, including N-(4-(Azetidin-3-yloxy)phenyl)acetamide. These compounds have shown effectiveness against a range of bacterial strains, suggesting their utility as antibiotic agents. For instance, a study on N-substituted azetidinones demonstrated their ability to enhance antibiotic efficacy when used in combination with existing antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that azetidine derivatives can inhibit the growth of various cancer cell lines, showcasing significant cytotoxic effects. For example, compounds similar to this compound were tested against human tumor cells and exhibited promising results in terms of growth inhibition . The structure-activity relationship studies suggest that modifications to the azetidine ring can enhance these anticancer effects.

Inhibition of Enzymatic Activity

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, inhibitors targeting N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) have been developed based on similar structural frameworks, leading to compounds with improved potency and selectivity . This inhibition could have implications in managing conditions related to lipid metabolism.

Case Study 1: Antimicrobial Enhancement

A series of studies focused on the synthesis of N-substituted azetidinones demonstrated that these compounds could act as antibiotic enhancers. In vitro tests showed that when combined with standard antibiotics, they significantly increased the efficacy against resistant bacterial strains, suggesting a dual mechanism of action that warrants further investigation .

Case Study 2: Anticancer Screening

In a comprehensive screening conducted by the National Cancer Institute (NCI), a range of azetidine derivatives, including those structurally related to this compound, were evaluated for their anticancer activity. The results indicated that several compounds exhibited potent cytotoxic effects across multiple cancer cell lines, with specific modifications leading to enhanced activity against breast and lung cancer models .

Mecanismo De Acción

The exact mechanism of action of N-(4-(Azetidin-3-yloxy)phenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The presence of the azetidine ring and phenyl group may play a role in its binding affinity and activity towards these targets .

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

The azetidine moiety in N-(4-(Azetidin-3-yloxy)phenyl)acetamide distinguishes it from other acetamide derivatives. Key analogs and their substituents include:

Key Observations :

- Azetidine vs. Piperazine/Sulfonamide : Compounds like N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide () exhibit larger six-membered rings, which may enhance conformational flexibility compared to the rigid azetidine.

- Electron-Withdrawing Groups : Nitro () and sulfonyl () groups increase molecular polarity and influence crystal packing, whereas methoxy () or benzyloxy () groups enhance lipophilicity.

Pharmacological Activities

Selected analogs demonstrate diverse biological activities:

Azetidine-Specific Implications :

- The azetidine ring’s small size and angle strain may enhance binding affinity to target proteins compared to bulkier substituents like piperazine.

Physicochemical Properties

Notes:

- Azetidine’s oxygen atom may improve water solubility compared to purely aromatic substituents.

Actividad Biológica

N-(4-(Azetidin-3-yloxy)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features an azetidine ring connected to a phenyl group via an ether linkage, with an acetamide functional group. The molecular formula is C_{12}H_{14}N_{2}O_{2}, and it has a molecular weight of 218.25 g/mol.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets, including enzymes and receptors. The presence of the azetidine ring may enhance its binding affinity and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

- Anticancer Activity : Compounds with similar structures have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cell lines. For example, derivatives containing azetidine units have been reported to inhibit proliferation in human breast cancer cells (MCF-7 and MDA-MB-231) at nanomolar concentrations .

- Antimicrobial Properties : Studies have indicated that this compound may possess antimicrobial activity, although specific mechanisms remain to be fully characterized.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes related to disease processes. For instance, it may affect pathways involving N-acylethanolamines (NAEs), which are bioactive lipid mediators involved in various physiological functions .

Case Studies

- Anticancer Efficacy : A study evaluated the anticancer effects of azetidine derivatives on various cancer cell lines. This compound demonstrated significant inhibition of cell proliferation in MCF-7 cells, with IC50 values in the low micromolar range .

- Antimicrobial Activity : In vitro assays showed that the compound exhibited moderate antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent.

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for N-(4-(Azetidin-3-yloxy)phenyl)acetamide, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves coupling azetidin-3-ol derivatives with 4-nitrophenylacetamide intermediates, followed by catalytic hydrogenation to reduce nitro groups. Key steps include:

- Azetidine activation : Use Mitsunobu conditions (e.g., DIAD, PPh₃) to form the azetidinyl ether linkage .

- Amidation : React 4-aminophenol derivatives with acetyl chloride in anhydrous dichloromethane under nitrogen .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography (yield: ~60–75%) and confirm purity by HPLC (>95%) .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- ¹H/¹³C NMR : Identify azetidine protons (δ 3.5–4.0 ppm for oxy-methylene) and acetamide carbonyl (δ 168–170 ppm) .

- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and aryl ether C-O-C (~1240 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error .

Q. What safety precautions are critical when handling this compound in the laboratory?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing .

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult SDS for emergency protocols .

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Substitution patterns : Synthesize analogs with modified azetidine (e.g., N-methylation) or phenyl (e.g., halogenation) groups. Test binding affinity to targets like opioid receptors or COX enzymes .

- In vitro assays : Use LPS-induced RAW264.7 macrophages to evaluate anti-inflammatory activity (IC₅₀ via ELISA for TNF-α) .

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

Q. How can computational modeling predict the compound’s interaction with biological targets?

Q. What analytical methods are validated for quantifying this compound in biological matrices?

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization. Validate linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>85%) .

- Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) for plasma samples .

Q. How can metabolic stability be assessed in preclinical studies?

- Liver microsomes : Incubate with NADPH (1 mM) at 37°C. Monitor parent compound depletion over 60 min via LC-MS. Calculate intrinsic clearance (Clᵢₙₜ) .

Q. What patent search strategies identify prior art related to this compound?

- Keyword variations : Include IUPAC name, synonyms (e.g., "azetidine acetamide derivatives"), and Markush structures in USPTO/EPO databases .

- Citation tracking : Use Derwent Innovation to trace patents citing CAS 51-66-1 (related phenylacetamide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.